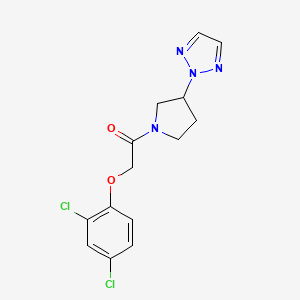

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N4O2/c15-10-1-2-13(12(16)7-10)22-9-14(21)19-6-3-11(8-19)20-17-4-5-18-20/h1-2,4-5,7,11H,3,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVXENLEGXWXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions.

Incorporation of the Dichlorophenoxy Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted phenoxy derivatives.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has several scientific research applications:

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

Biology: It may be used in studies related to enzyme inhibition or receptor binding.

Materials Science: The compound’s unique structure could be explored for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the dichlorophenoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitution

3-(2,6-Dichlorophenyl)-1-[3-(2H-1,2,3-Triazol-2-yl)Pyrrolidin-1-yl]Propan-1-one (CAS: 2034250-26-3)

- Key Differences: Aromatic substitution: 2,6-Dichlorophenyl vs. 2,4-dichlorophenoxy in the target compound. Chain length: Propan-1-one chain vs. ethanone.

- The longer propanone chain may enhance lipophilicity, affecting membrane permeability .

1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-Triazol-1-yl)Ethanone (9g)

- Key Differences: Lacks the pyrrolidine-triazole system; triazole is directly attached to ethanone. No phenoxy group; instead, a dichlorophenyl group is linked to ethanone.

- Implications :

Analogues with Alternative Heterocyclic Systems

2-(2,4-Dichlorophenoxy)-1-(2,4-Dihydroxyphenyl)Ethanone

- Key Differences: Replaces pyrrolidine-triazole with a dihydroxyphenyl group. Retains the 2,4-dichlorophenoxy moiety.

- Implications :

2-((4,5-Dimethyl-4H-1,2,4-Triazol-3-yl)Thio)-1-(1H-Pyrrol-2-yl)Ethan-1-one

- Key Differences: Contains a thioether linkage (triazolyl-thio) instead of an oxygen-based phenoxy group. Pyrrol-2-yl replaces pyrrolidine-triazole.

- Implications :

Triazole Derivatives with Pyridine or Piperazine Linkers

1-(4-{4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-1,2,3-Triazol-1-yl}Phenyl)Ethanone

- Key Differences :

- Features a pyridine-triazole system instead of pyrrolidine-triazole.

- Contains a trifluoromethyl group, enhancing electron-withdrawing effects.

- Implications :

4-[4-[4-[4-[[Cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-Triazol-1-yl-Methyl)-1,3-Dioxolan-4-yl]Methoxy]Phenyl]Piperazin-1-yl]Phenyl]-2-(1-Propanoyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-one

- Key Differences: Complex structure with piperazine and dioxolane rings; multiple triazole groups. Includes a propanoyl chain and extended aromatic systems.

- Implications :

- Increased molecular weight (>600 g/mol) may reduce bioavailability.

- Piperazine linker enhances solubility but introduces metabolic vulnerability .

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic compound that combines a triazole ring with a pyrrolidine moiety and a dichlorophenoxy group. This unique structural arrangement suggests potential biological activities that are of interest in medicinal chemistry. The compound's design aims to explore its pharmacological properties, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound can be represented as follows:

This formula indicates the presence of two chlorine atoms, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The triazole and pyrrolidine rings may interact with specific enzymes, inhibiting their action and altering metabolic pathways.

- Receptor Binding : The compound could bind to various receptors, modulating their activity and influencing cellular responses.

- DNA Interaction : There is potential for the compound to interact with nucleic acids, affecting replication and transcription processes.

Biological Activity Overview

Research has indicated that compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that triazole derivatives possess significant antimicrobial properties. The presence of the dichlorophenoxy group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Activity

Research indicates that triazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : Compounds with similar structures have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | A549 | 10 |

| Target Compound | MCF-7 | 12 |

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that triazole derivatives showed promising activity against human cancer cell lines. The study highlighted a derivative similar to the target compound with an IC50 value of 12 µM against MCF-7 cells .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for compounds containing dichlorophenoxy groups .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can be attributed to:

- Triazole Ring : Enhances interaction with biological targets due to its ability to form hydrogen bonds.

- Pyrrolidine Moiety : May influence conformational flexibility and binding affinity.

- Dichlorophenoxy Group : Increases lipophilicity and enhances membrane permeability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Step 2 : Coupling with 2,4-dichlorophenoxyacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Use continuous flow reactors for precise temperature control and automated quenching to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₁₃Cl₂N₃O₂) .

- X-ray Crystallography : To resolve 3D conformation and hydrogen-bonding interactions (e.g., using SHELXL for refinement) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .

Q. How can preliminary biological activity screening be designed to assess its therapeutic potential?

- Approach :

- Target Selection : Prioritize enzymes/receptors with known interactions with triazole-pyrrolidine scaffolds (e.g., carbonic anhydrase-II, cytochrome P450) .

- Assays :

- Enzyme Inhibition : Fluorescence-based assays using recombinant proteins .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the dichlorophenoxy group) impact biological activity?

- SAR Study Design :

- Analog Synthesis : Replace 2,4-dichlorophenoxy with 4-fluorophenoxy or 2-methoxyphenoxy groups .

- Activity Comparison :

| Substituent | LogP | IC₅₀ (Carbonic Anhydrase-II) | Antifungal EC₅₀ |

|---|---|---|---|

| 2,4-dichloro | 3.2 | 12 nM | 8 µM |

| 4-fluoro | 2.8 | 45 nM | 25 µM |

| 2-methoxy | 2.5 | >100 nM | >50 µM |

- Conclusion : Lipophilicity (LogP) correlates with enhanced enzyme inhibition but may reduce solubility .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Root Cause Analysis :

- Bioavailability Issues : Poor solubility (e.g., LogP = 3.2) may limit absorption. Test solubility in simulated gastric fluid .

- Metabolic Instability : Incubate with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .

Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?

- Protocol :

- Crystal Growth : Use vapor diffusion (e.g., ethanol/water mixture) .

- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution datasets .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network analysis .

Q. How can solubility challenges be addressed without compromising bioactivity?

- Strategies :

- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) in in vitro assays .

- Prodrug Design : Introduce phosphate esters at the ethanone moiety for enhanced aqueous solubility .

Methodological Notes

- Avoid Commercial Sources : Prioritize in-house synthesis or academic collaborations for analogs.

- Data Reproducibility : Validate assays with triplicate runs and include positive/negative controls.

- Advanced Modeling : Use molecular dynamics (e.g., GROMACS) to simulate ligand-receptor binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.